![molecular formula C21H22ClN5OS B2495281 N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide CAS No. 1251705-35-7](/img/structure/B2495281.png)
N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that introduce specific functional groups to achieve desired molecular structures. For example, the discovery of clinical candidate K-604, an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor, involved the insertion of a piperazine unit to enhance aqueous solubility and oral absorption, highlighting the importance of structural modifications in synthesis design (K. Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide can be characterized using various spectroscopic techniques. For instance, compounds have been elucidated by IR, NMR, Mass spectra, and elemental analysis, confirming the presence of specific functional groups and the overall molecular framework (K. Ramalingam et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, indicating that specific chemical modifications can lead to significant biological activities (Asal Fallah-Tafti et al., 2011).
Aplicaciones Científicas De Investigación
Anticancer Applications
Research has indicated that derivatives similar to N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide have potential applications in cancer treatment. For instance, compounds with structures incorporating imidazo[1,2-a]pyridine and urea have shown promising antitumor activity against various cancer cell lines, highlighting the role of specific molecular fragments in enhancing anticancer properties (Chena et al., 2022). Another study synthesized N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating their cytotoxicity and antioxidant activities, which could imply potential for anticancer treatment (Hamama et al., 2013).
Anticonvulsant Applications
Compounds containing imidazolyl and morpholino derivatives have been explored for their anticonvulsant properties. A study synthesized N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides and found morpholino and imidazolyl derivatives to be promising anticonvulsant leads, also assessing their drug-likeness for absorption and brain penetration (Amir et al., 2012).
Fluorescent Probes for Mercury Ion
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to produce efficient fluorescent probes for mercury ions, demonstrating applications beyond pharmaceuticals into environmental and analytical chemistry (Shao et al., 2011).
Synthesis of Heterocyclic Compounds
There has been significant interest in synthesizing heterocyclic compounds using imidazole and acetamide frameworks for various applications, including medicinal chemistry and drug discovery. These efforts involve exploring different heterocyclic analogues to improve metabolic stability and pharmacokinetic properties of potential therapeutic agents (Stec et al., 2011).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYDZRSKHCLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-{2-[2-(thiomorpholin-4-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

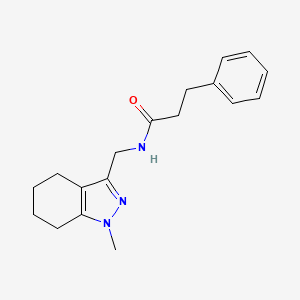

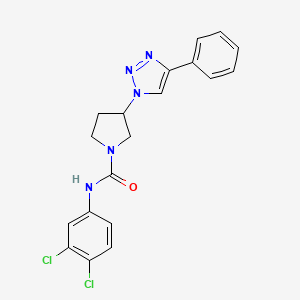
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
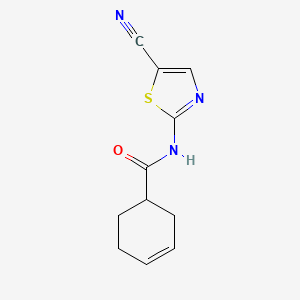
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

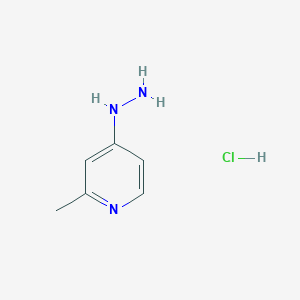
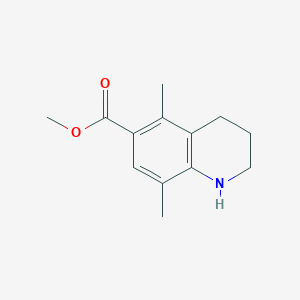
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
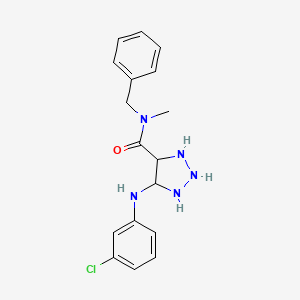
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)